Brobactam

説明

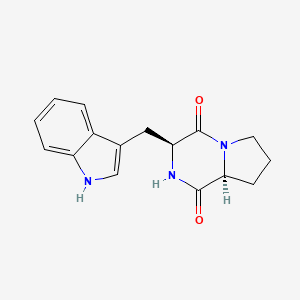

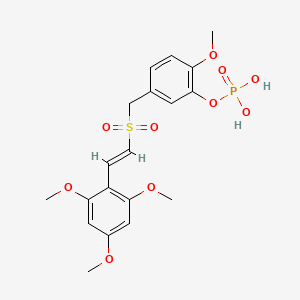

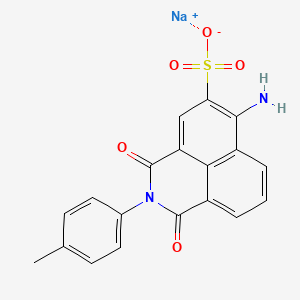

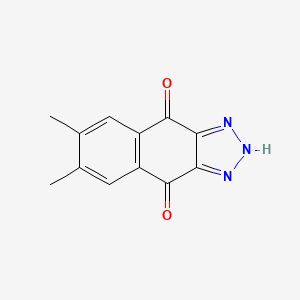

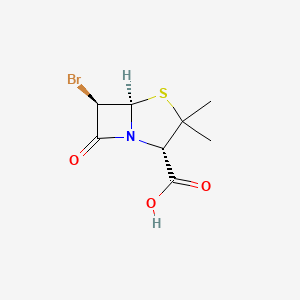

Brobactam is a molecule that contains a total of 24 atoms. There are 10 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, 1 Sulfur atom, and 1 Bromine atom. The chemical formula of Brobactam can therefore be written as: C8H10BrNO3S .

Synthesis Analysis

Brobactam is a β-lactamase inhibitor that has been used in trials investigating the treatment of bacterial infections . It has been shown to be effective in inhibiting staphylococcal penicillinase and most broad-spectrum β-lactamases found in the Enterobacteriaceae .

Molecular Structure Analysis

The Brobactam molecule contains a total of 25 bond(s). There are 15 non-H bond(s), 2 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 1 four-membered ring(s), 1 five-membered ring(s), 1 seven-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amide(s) (aliphatic), 1 hydroxyl group(s), 1 sulfide(s) and 1 Beta-Lactam(s) .

Chemical Reactions Analysis

Brobactam is a β-lactamase inhibitor that protects against enzymatic hydrolysis of the antibiotic compound and restores the activity of the β-lactam in resistant bacteria . It has been shown to be effective in inhibiting staphylococcal penicillinase and most broad-spectrum β-lactamases found in the Enterobacteriaceae .

Physical And Chemical Properties Analysis

Brobactam can be analyzed by reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .

科学的研究の応用

Microbiology

- Summary of the application : Brobactam is used as a β-lactamase inhibitor to combat antibiotic-resistant infections . It’s often used in combination therapy where an antibiotic is administered along with a compound that targets and inhibits a known resistance mechanism .

- Methods of application or experimental procedures : In the treatment of infections, Brobactam is combined with an antibiotic. This combination therapy is designed to inhibit the enzymatic hydrolysis of the antibiotic compound and restore the activity of the β-lactam in resistant bacteria .

- Results or outcomes : The work of Melchior and Keilding demonstrated that Brobactam alone possessed 8–50 fold higher potency than clavulanic acid against chromosomally-encoded cephalosporinase enzymes in Enterobacteriaceae .

Bioanalysis

- Summary of the application : Brobactam is used in the bioanalysis of β-lactamase inhibitors .

- Methods of application or experimental procedures : The bioanalysis involves operating the mass spectrometer in negative ion mode .

- Results or outcomes : The application note featuring bioanalytical methods for early generation β-lactamase inhibitors highlights the bioanalytical performance of the SCIEX 6500+ System in negative ion mode .

Combination Therapy

- Summary of the application : Brobactam is used in combination therapy to treat complicated intraabdominal and urinary tract infections by Gram-negative bacteria . An example is the combination of a β-lactam antibacterial and a β-lactamase inhibitor that protects against enzymatic hydrolysis of the antibiotic compound and restores the activity of the β-lactam in resistant bacteria .

- Methods of application or experimental procedures : In this application, Brobactam is combined with a β-lactam antibacterial. The combination therapy is designed to inhibit the enzymatic hydrolysis of the antibiotic compound and restore the activity of the β-lactam in resistant bacteria .

- Results or outcomes : The US FDA approved the antibacterial drug Avycaz which is a combination therapy indicated to treat complicated intraabdominal and urinary tract infections by Gram-negative bacteria. Avycaz is a combination of ceftazidime (a third-generation cephalosporin) and the novel compound avibactam which is a β-lactamase inhibitor that increases the susceptibility of Gram-negative bacteria producing extended spectrum β-lactamases and cephalosporinases .

Antibiotic Resistance Breakers

- Summary of the application : Brobactam is used as an antibiotic resistance breaker (ARB), capable of re-sensitising resistant bacteria to antibiotics .

- Methods of application or experimental procedures : In this application, Brobactam is used to inhibit β-lactamases and restore the activity of β-lactam drugs against ESKAPE (Enterococcus spp., Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) pathogens .

- Results or outcomes : The work of Melchior and Keilding demonstrated that Brobactam alone possessed 8–50 fold higher potency than clavulanic acid against chromosomally-encoded cephalosporinase enzymes in Enterobacteriaceae .

Safety And Hazards

When handling Brobactam, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVPSCAAXXVSFU-ALEPSDHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)Br)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)Br)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181175 | |

| Record name | Brobactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Brobactam | |

CAS RN |

26631-90-3 | |

| Record name | (2S,5R,6R)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26631-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brobactam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026631903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brobactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brobactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I6JCF8EOE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。